Enantioselective JNK3 Inhibition: (S)- vs (R)-Enantiomers on the 6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazole Scaffold
Construction of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold enabled the synthesis of enantiomeric pairs where the (S)-enantiomers exhibited a p38/JNK3 IC50 ratio of up to 10 and were up to 20 times more potent inhibitors of JNK3 than the corresponding (R)-enantiomers [1]. This differential is critical because the oxidized 2H-pyrrolo[1,2-a]imidazol-5(3H)-one scaffold, which shares the same [1,2-a] ring fusion, presents an opportunity to further modulate this selectivity window through carbonyl-mediated hydrogen bonding and electronic effects not available in the fully reduced dihydro series.
| Evidence Dimension | JNK3 inhibitory potency (IC50 ratio) and p38 selectivity window between enantiomers |
|---|---|
| Target Compound Data | (S)-enantiomer of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative: p38/JNK3 IC50 ratio up to 10; up to 20-fold more potent JNK3 inhibition |
| Comparator Or Baseline | (R)-enantiomer of the same 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative: baseline JNK3 potency; lower p38/JNK3 selectivity |
| Quantified Difference | p38/JNK3 IC50 ratio up to 10; JNK3 potency difference up to 20-fold |
| Conditions | In vitro kinase inhibition assays; specific compound structures reported in Graczyk et al. 2005 |
Why This Matters
Purchasing the 2H-pyrrolo[1,2-a]imidazol-5(3H)-one scaffold with defined stereochemistry or as a prochiral intermediate enables access to enantiomerically enriched leads with predictable JNK3 selectivity, a property not transferable to the regioisomeric [1,2-c] series or saturated analogs.
- [1] Graczyk, P.P.; Khan, A.; Bhatia, G.S.; Palmer, V.; Medland, D.; Numata, H.; et al. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Bioorg. Med. Chem. Lett. 2005, 15, 4666-4670. View Source
